![molecular formula C14H13N3O2S B2508739 2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 861211-18-9](/img/structure/B2508739.png)

2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

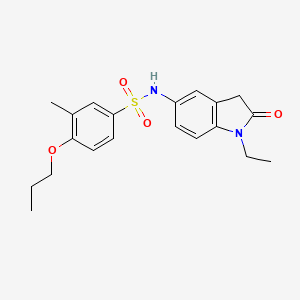

The compound “2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The thiazole ring is attached to an isoindole dione group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The thiazole ring and the isoindole dione group are key structural features .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the retrieved data .Wissenschaftliche Forschungsanwendungen

Antimicrobial Evaluation : A study by Jat et al. (2006) focused on synthesizing derivatives of 1,3-thiazolidine-2,4-dione and assessing their antibacterial and antifungal activities. These compounds demonstrated significant antimicrobial properties against a range of bacteria and fungi (Jat, Salvi, Talesara, & Joshi, 2006).

Synthesis and Chemical Reactions : Research by Konstantinova et al. (2013) explored the synthesis of dihydronaphtho[2,3-d][1,3]thiazole and dihydroanthra[2,3-d][1,3]thiazole derivatives, highlighting the chemical versatility and potential for further modification of similar compounds (Konstantinova, Lysov, Souvorova, & Rakitin, 2013).

Chemosensors for Metal Ions : Gosavi-Mirkute et al. (2017) synthesized and characterized compounds similar to the one for their ability to detect and interact with transition metal ions, demonstrating their potential as chemosensors (Gosavi-Mirkute et al., 2017).

Cyclization Reactions and Derivatives : Zborovskii et al. (2011) investigated cyclization reactions of similar compounds, which led to the formation of various derivatives, expanding the chemical utility of such structures (Zborovskii, Orysyk, Staninets, & Bon, 2011).

Photophysical Properties : Deshmukh and Sekar (2015) studied the photophysical behavior of chromophores derived from similar compounds. These findings are significant for applications in material science and molecular electronics (Deshmukh & Sekar, 2015).

Synthesis of Novel Derivatives : Hosny et al. (2019) conducted research on the synthesis of thiazole and pyranothiazole derivatives, incorporating the isoindoline-1,3-dione group, showcasing the potential of these compounds in developing new pharmaceuticals (Hosny, Zaki, Mokbel, & Abdelhamid, 2019).

Safety and Hazards

Wirkmechanismus

Target of action

Isoindoles and thiazoles, the core structures in these compounds, are found in many bioactive molecules. Isoindoles are present in various natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor and anticancer activity . Thiazoles are found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drug Tiazofurin .

Mode of action

The mode of action of these compounds would depend on their specific targets. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a certain molecule in the body .

Biochemical pathways

The biochemical pathways affected by these compounds would also depend on their specific targets. If the target is part of a biochemical pathway, inhibiting that target could affect the entire pathway .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of these compounds would depend on their specific chemical structures. For example, the presence of certain functional groups could affect how easily the compound is absorbed into the body, how it is distributed throughout the body, how it is metabolized, and how it is excreted .

Result of action

The molecular and cellular effects of these compounds would depend on their specific targets and modes of action. For example, if the compound inhibits an enzyme that is involved in inflammation, the result could be a decrease in inflammation .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

2-[2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-15-14-16-9(8-20-14)6-7-17-12(18)10-4-2-3-5-11(10)13(17)19/h2-5,8H,6-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVCRZGFFYFRQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)CCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2508662.png)

![ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2508663.png)

![N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2508667.png)

![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)

![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)

![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide](/img/structure/B2508674.png)

![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)

![5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2508677.png)